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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and
preclinical and clinical development of MonoHER (7-mono-O-(3-hydroxyethyl)-rutoside).
MonoHER is a semi-synthetic flavonoid, a derivative of the naturally occurring rutin, and a
component of the vasoprotective drug Venoruton®. Initially investigated for its efficacy in
treating chronic venous insufficiency, MonoHER has garnered significant attention for its potent
antioxidant properties and its potential as a cardioprotective agent against doxorubicin-induced
cardiotoxicity. Furthermore, emerging research has unveiled its anticancer activities,
particularly its ability to induce apoptosis in cancer cells through the mitochondrial signaling
pathway. This document details the synthesis of MOonoHER, summarizes key experimental
findings in structured tables, provides detailed protocols for pivotal experiments, and illustrates
the compound's mechanism of action through signaling pathway diagrams.

Introduction and History

MonoHER, chemically known as 7-mono-O-(B3-hydroxyethyl)-rutoside, is a semi-synthetic
flavonoid derived from rutin. It is a constituent of the registered drug Venoruton, which has
been used in the treatment of chronic venous insufficiency. The development of
hydroxyethylrutosides, including MonoHER, arose from the therapeutic interest in the
vasoprotective and antioxidant properties of flavonoids. While a precise, detailed timeline of its
initial discovery is not extensively documented in publicly available literature, its development is
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closely tied to the history of Venoruton and the broader research into the therapeutic potential
of semi-synthetic flavonoids.

The primary rationale for the development of MonoHER and other hydroxyethylrutosides was
to enhance the bioavailability and therapeutic efficacy of the parent compound, rutin. The
introduction of the hydroxyethyl group was intended to improve solubility and absorption,
thereby augmenting its pharmacological activity.

Early research on MonoHER focused on its potent antioxidant capabilities. It was identified as
a powerful scavenger of free radicals and a chelator of transition metals, properties that
underpinned its initial investigation as a protective agent against oxidative stress-induced
pathologies. This led to its exploration as a cardioprotective agent to mitigate the well-
documented cardiotoxicity associated with the anthracycline chemotherapeutic agent,
doxorubicin.

More recently, the scientific focus has expanded to include the anticancer properties of
MonoHER. Studies have demonstrated its ability to inhibit the proliferation of certain cancer
cell lines and to induce programmed cell death, or apoptosis, through specific molecular
pathways.

Chemical and Physical Properties

Property Value

Chemical Name 7-mono-0O-(B-hydroxyethyl)-rutoside
Synonyms MonoHER, 7-Monohydroxyethylrutoside
Molecular Formula C29H34017[1]

Molecular Weight 654.57 g/mol [1]

CAS Number 23869-24-1[1]

Appearance Light yellow to yellow solid[1]

Solubility Soluble in aqueous solutions

Preclinical and Clinical Development
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Cardioprotective Effects against Doxorubicin-Induced
Cardiotoxicity

MonoHER has been extensively studied for its potential to mitigate the cardiotoxic side effects
of the chemotherapy drug doxorubicin.

Preclinical Studies in Mice:

Study Parameter Observation Reference
Animal Model BALB/c mice [2]
Doxorubicin (DOX) Dosage 4 mg/kg i.v. weekly for 6 weeks  [2]
MonoHER Dosage 500 mg/kg i.p. [2]

MonoHER provided initial

protection against DOX-

induced cardiotoxicity.

However, the protective effect
Outcome was not sustained over a 6- [2]

month observation period, and

repeated doses of MonoHER

appeared to potentially worsen

cardiotoxicity.

The dose and frequency of
MonoHER administration are
) critical factors in its
Conclusion ) ] ] [2]
cardioprotective efficacy and
the avoidance of pro-oxidant

effects.

Phase Il Clinical Trial:

A phase Il clinical study was conducted to evaluate the cardioprotective effects of MOonoHER in
patients with metastatic cancer being treated with doxorubicin.
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Study Parameter

Details

Reference

Number of Patients

[3]

MonoHER Dosage

1500 mg/m? as a 10-minute
intravenous infusion prior to

doxorubicin

[3]

Doxorubicin Cumulative Dose

for Biopsy

300 mg/mz

[3]

Primary Endpoint

Histopathological changes in
cardiomyocytes (Billingham

score)

[3]

Results

The mean biopsy score in
patients receiving MonoHER
and doxorubicin was 2.7,
which was higher than the
historical mean score of 1.4 for
patients receiving doxorubicin
alone. This suggested a
potential enhancement of
doxorubicin-induced
cardiotoxicity at this high dose
of MonoHER.

[1](3]

Antitumor Activity

Interestingly, the antitumor
activity of doxorubicin
appeared to be enhanced in
patients receiving MonoHER.
Three out of four patients with
metastatic soft-tissue sarcoma
had a partial remission, and

one had stable disease.

[1]3]

Conclusion

The high dose of MonoHER
used in this study did not
demonstrate a cardioprotective
effect and may have

exacerbated cardiotoxicity. The

[1]3]
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authors hypothesized that this
could be due to the depletion
of the glutathione defense
system in both the heart and

the tumor.

Anticancer Activity

MonoHER has shown promise as an anticancer agent, particularly in hepatocellular carcinoma.
In Vitro Studies in HepG2 Cells:

| Experimental Assay | MonoHER Concentration | Key Findings | Reference | | --- | --- | --- | |
Cell Viability (CCK-8 Assay) | 30, 60, 120 uM | Dose-dependent reduction in the viability of
HepG2 and MCF7 cells. No significant effect on H1299 cells. | | | Apoptosis (Annexin V/PI
Staining) | 120 uM | Significant induction of apoptosis in HepG2 cells. No significant apoptosis
was observed in MCF7 or H1299 cells. | | | Mitochondrial Membrane Potential (JC-1 Assay) |
120 pM | Significant decrease in mitochondrial membrane potential in HepG2 cells, indicating
mitochondrial damage. | | | Western Blot Analysis | 120 uM | Increased expression of cleaved
caspase-9 and cleaved caspase-3, and release of cytochrome C from the mitochondria into the
cytoplasm in HepG2 cells. | |

Experimental Protocols
Synthesis of 7-mono-O-(B-hydroxyethyl)-rutoside
(MonoHER)

The synthesis of MonoHER is described in US Patent 4,153,788. The following is a detailed
protocol based on the patent description.

Materials:
e Rutoside
» Boric acid alkali salt (e.g., sodium borate)

» Ethylene oxide
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e Aqueous medium (e.g., water)
e Acidic medium (e.g., dilute hydrochloric acid)
e Solvent
Procedure:
e Formation of the Boron Complex:
o Dissolve rutoside in an at least partially aqueous solvent.

o Add a boric acid alkali salt in an amount that does not substantially exceed the amount
necessary to form a boron complex. This step protects the hydroxyl groups at the 3' and 4'
positions of the B-ring and the 5-position of the A-ring.

e Hydroxyethylation:

o React the formed boron complex with ethylene oxide. This reaction introduces a
hydroxyethyl group at the 7-position of the A-ring.

o Hydrolysis of the Boron Complex:

o Treat the resulting hydroxyethoxy compound in an at least partially aqueous acid medium.
This step hydrolyzes the boron complex, deprotecting the hydroxyl groups and yielding 7-
mono-O-(B-hydroxyethyl)-rutoside.

o Purification:

o The final product can be purified using standard techniques such as recrystallization or
chromatography.

Experimental Workflow for MonoHER Synthesis:
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MonoHER Synthesis Workflow

Boric acid alkali salt Boron Complex Formation Ethylene oxide Hydroxyethylation Aqueous acid Acidic Hydrolysis

Rutoside MonoHER

(Protection of 3', 4', and 5-OH groups) (Addition of hydroxyethyl group at 7-OH) (Deprotection)

Click to download full resolution via product page

Caption: Workflow for the semi-synthesis of MonoHER from rutoside.

Cell Viability Assay (CCK-8)

Materials:

e HepG2, MCF7, or H1299 cells

o 96-well plates

o Cell culture medium (e.g., DMEM)

o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin

 MonoHER stock solution (dissolved in a suitable solvent like DMSQO)
e Cell Counting Kit-8 (CCK-8) solution

e Microplate reader

Procedure:

o Seed cells in a 96-well plate at a density of 5 x 102 cells/well and incubate overnight at 37°C
in a 5% CO:z incubator.

e Treat the cells with various concentrations of MonoHER (e.g., 0, 30, 60, 120 uM) for the
desired time period (e.g., 24, 48, 72 hours).
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After the incubation period, add 10 pL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

Treated and untreated cells

Annexin V-FITC/PI Apoptosis Detection Kit

Binding Buffer

Flow cytometer

Procedure:

e Harvest the cells by trypsinization and wash them with cold PBS.

e Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10° cells/mL.

o Transfer 100 pL of the cell suspension (1 x 10° cells) to a flow cytometry tube.

e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide (PI) to the cells.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis Markers

Materials:
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Treated and untreated cells

RIPA lysis buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cytochrome
C, anti-B-actin)

HRP-conjugated secondary antibodies
ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

Wash the membrane and detect the protein bands using an ECL substrate and an imaging
system.
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Mitochondrial Membrane Potential Assay (JC-1)

Materials:

Treated and untreated cells

JC-1 reagent

Assay buffer

Flow cytometer or fluorescence microscope

Procedure:

e Harvest and wash the cells with PBS.

e Resuspend the cells in cell culture medium containing JC-1 reagent (typically 1-10 pg/mL).
 Incubate the cells at 37°C for 15-30 minutes in the dark.

e Wash the cells with assay buffer to remove excess JC-1.

e Resuspend the cells in assay buffer.

e Analyze the cells immediately by flow cytometry or fluorescence microscopy. Healthy cells
with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates),
while apoptotic cells with low mitochondrial membrane potential will show green
fluorescence (JC-1 monomers).

Mechanism of Action: Signaling Pathway

The anticancer activity of MonoHER in HepG2 cells is primarily mediated through the induction
of apoptosis via the mitochondrial (intrinsic) pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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